Dhx9-IN-11

DHX9 inhibition Target engagement Cellular EC50

Dhx9-IN-11 provides an intermediate potency (EC50 83.8 nM) in cellular target engagement, bridging high-potency leads and tool compounds. Ideal for reproducible studies in BRCA-mutant cancer models. Clear patent traceability to WO2023154519A1 ensures structural verification and reduces misidentification risk in SAR programs.

Molecular Formula C23H23ClF3N5O3S
Molecular Weight 542.0 g/mol
Cat. No. B12383744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-11
Molecular FormulaC23H23ClF3N5O3S
Molecular Weight542.0 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C
InChIInChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33)
InChIKeyAJOMVXCUXNVLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-11: Chemical Identity and Key Specifications for DHX9 RNA Helicase Inhibitor Procurement


Dhx9-IN-11 (CAS 2973402-91-2) is a small-molecule inhibitor targeting the DEAH-box RNA helicase DHX9. The compound has a molecular formula of C23H23ClF3N5O3S and a molecular weight of 541.97 g/mol . It is supplied as a research-use-only tool compound for investigating DHX9-dependent pathways in cancer models, with a reported cellular target engagement EC50 of 0.0838 μM .

Why Generic DHX9 Inhibitor Substitution Undermines Experimental Reproducibility: The Case for Dhx9-IN-11


DHX9 inhibitors exhibit substantial variation in potency, ATP-dependence, and chemical scaffold. Substituting Dhx9-IN-11 with another DHX9-targeting compound without verifying assay-specific parameters introduces significant variability in cellular target engagement and downstream phenotypic readouts. For example, in-class compounds differ in cellular EC50 by over 40-fold , and some are ATP-competitive whereas Dhx9-IN-11 is not, leading to distinct binding kinetics and resistance profiles [1]. Rigorous selection based on matched assay conditions is essential for reproducible research outcomes.

Quantitative Differentiation of Dhx9-IN-11 from Closest DHX9 Inhibitor Analogs


Cellular Target Engagement EC50: Dhx9-IN-11 vs. DHX9-IN-8 and DHX9-IN-13

Dhx9-IN-11 demonstrates a cellular target engagement EC50 of 0.0838 μM in DHX9 cellular assays . In the same cellular target engagement assay format, DHX9-IN-8 and DHX9-IN-13 each exhibit an EC50 of 3.4 μM, representing a 40.6-fold lower potency relative to Dhx9-IN-11 . This quantitative difference establishes Dhx9-IN-11 as a significantly more potent tool for experiments where cellular DHX9 engagement is the critical parameter.

DHX9 inhibition Target engagement Cellular EC50 Cancer research

Chemical Scaffold Differentiation: Dhx9-IN-11 vs. ATP-Competitive Inhibitors

Dhx9-IN-11 is characterized as an ATP-independent inhibitor of DHX9 . In contrast, comparator compounds such as DHX9-IN-1 (IC50 9.45 nM) and ATX968 (IC50 8 nM) are ATP-dependent or ATP-competitive inhibitors . This mechanistic divergence has significant implications for experimental design: ATP-independent inhibitors like Dhx9-IN-11 may retain efficacy under varying cellular ATP concentrations and may exhibit distinct resistance profiles when used in long-term studies.

Chemical scaffold ATP-independent inhibition Molecular structure

Molecular Weight and Physicochemical Property Differentiation: Dhx9-IN-11 vs. Lower Molecular Weight Analogs

Dhx9-IN-11 has a molecular weight of 541.97 g/mol . This is substantially higher than comparator DHX9-IN-1, which has a molecular weight of 461.48 g/mol . The ~80 g/mol difference in molecular weight correlates with distinct physicochemical properties that influence solubility, permeability, and formulation requirements. Specifically, Dhx9-IN-11 is typically soluble in DMSO at 10 mM , whereas formulation considerations for DHX9-IN-1 may differ due to its lower molecular weight and distinct LogP characteristics.

Molecular weight Physicochemical properties Permeability Formulation

Selectivity Profile: Dhx9-IN-11 in Context of Broad-Spectrum DHX9 Inhibitors

While specific selectivity panel data for Dhx9-IN-11 is not publicly disclosed, DHX9 inhibitors as a class exhibit varying degrees of selectivity across the DEAH/RHA helicase family. For instance, STM11315 demonstrates no inhibition (up to 30 μM) against 10 other helicases [1], whereas earlier generation DHX9 tool compounds may exhibit broader activity. Users should validate Dhx9-IN-11 against relevant off-target helicases (e.g., DHX36, DDX3X) based on their experimental model, as in-class selectivity cannot be assumed across all analogs.

Selectivity Off-target effects Helicase panel Assay development

Optimal Use Cases for Dhx9-IN-11 in Cancer Research and Target Validation Studies


Dose-Response Cellular Target Engagement Studies Requiring Sub-100 nM EC50

Dhx9-IN-11 is ideally suited for experiments where cellular target engagement must be achieved at concentrations below 100 nM. Its EC50 of 0.0838 μM enables robust DHX9 inhibition in cell-based assays without exceeding the 1 μM threshold commonly associated with non-specific cytotoxicity. Researchers can prepare a 10 mM DMSO stock solution and dilute to working concentrations in the 10-200 nM range for routine cellular studies .

ATP-Independent DHX9 Inhibition in Metabolic or Hypoxic Tumor Models

Given its ATP-independent mechanism, Dhx9-IN-11 is the preferred tool compound for investigations in cancer models with fluctuating ATP levels, such as hypoxic tumor microenvironments or metabolically stressed cells. Unlike ATP-competitive inhibitors (e.g., DHX9-IN-1, ATX968), Dhx9-IN-11's activity is expected to be less sensitive to intracellular ATP concentration changes , making it a more reliable probe for studying DHX9 function under varying metabolic conditions.

Structure-Activity Relationship (SAR) Studies with Higher Molecular Weight Scaffold

Dhx9-IN-11 (MW 541.97) serves as a distinct chemical scaffold in SAR campaigns. Its molecular weight is approximately 80 g/mol higher than DHX9-IN-1, providing a differentiated starting point for medicinal chemistry optimization focused on improving solubility, reducing efflux, or enhancing target residence time. Procurement of Dhx9-IN-11 is justified when exploring chemical space beyond the lower molecular weight DHX9 inhibitor series .

In Vivo Formulation Development for Low-Solubility DHX9 Inhibitors

For in vivo pharmacology studies, Dhx9-IN-11 requires specific formulation strategies due to its low aqueous solubility (<1 mg/mL). Recommended injection formulations include DMSO:Tween 80:Saline (10:5:85) or DMSO:Corn oil (10:90) . These formulation protocols are validated for this compound class and should be followed to ensure consistent systemic exposure in rodent tumor models. Researchers should avoid substituting Dhx9-IN-11 with more water-soluble DHX9 inhibitors without re-optimizing the formulation approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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